Product packaging for 4-Methylpentyl methacrylate(Cat. No.:CAS No. 7766-61-2)

4-Methylpentyl methacrylate

Cat. No.: B13753357
CAS No.: 7766-61-2
M. Wt: 170.25 g/mol
InChI Key: TZCGFWIYMJNJIO-UHFFFAOYSA-N
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Description

Overview of Methacrylate (B99206) Monomers in Advanced Materials Research

Methacrylate monomers are a versatile class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of polymers. gantrade.com These monomers are esters of methacrylic acid and are characterized by a vinyl group attached to a carboxyl group, which allows them to readily undergo polymerization. youtube.com The resulting polymers, known as polymethacrylates, are integral to the development of advanced materials due to their tunable properties, which can be tailored by altering the chemical structure of the monomer. acs.org

Polymers derived from methacrylate monomers, such as poly(methyl methacrylate) (PMMA), are renowned for their exceptional optical clarity, high thermal stability, durability, and resistance to scratching and abrasion. acs.org These properties have led to their widespread use in a multitude of applications, including transparent glazing, electronic displays, and medical devices. gantrade.comnovusls.com The versatility of methacrylate chemistry allows for the incorporation of various functional groups into the monomer structure, enabling the synthesis of polymers with specific characteristics like hydrophilicity, biocompatibility, and responsiveness to external stimuli. nih.govmdpi.com

Research in advanced materials continues to explore the potential of novel methacrylate monomers to address the demands of modern technologies. acs.org By systematically modifying the alkyl group of the methacrylate ester, scientists can fine-tune the physical and chemical properties of the resulting polymers. This includes adjustments to the glass transition temperature, mechanical strength, and surface properties. The ability to create copolymers by polymerizing different methacrylate monomers together further expands the range of achievable material characteristics, leading to the development of sophisticated materials for specialized applications. acs.org

Rationale for Investigating 4-Methylpentyl Methacrylate

The investigation into this compound stems from the broader scientific interest in understanding how the structure of the alkyl side chain in methacrylate polymers influences their macroscopic properties. acs.org Specifically, the branched nature of the 4-methylpentyl group is of particular interest. Unlike their linear counterparts, branched alkyl side chains can introduce unique steric and conformational effects that significantly alter the physical and dynamic properties of the resulting polymer.

The presence of a branched alkyl group, such as the 4-methylpentyl group, can impact the polymer's glass transition temperature (Tg), a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The branching can restrict the rotational freedom of the polymer chains, potentially leading to a higher Tg compared to polymers with linear alkyl chains of similar molecular weight. This can result in materials with enhanced thermal stability.

Furthermore, the study of polymers with branched side chains like poly(this compound) contributes to a more comprehensive understanding of structure-property relationships in polymethacrylates. acs.org This knowledge is crucial for the rational design of new polymers with precisely tailored characteristics for specific applications. By examining the effects of side-chain branching, researchers can gain insights into how to control properties such as mechanical strength, solubility, and melt viscosity. This fundamental research has implications for the development of new materials for a wide range of fields, including coatings, adhesives, and biomedical devices.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 4-methylpentyl 2-methylprop-2-enoate nih.gov
CAS Number 7766-61-2 nih.gov
Molecular Formula C10H18O2 guidechem.com
Molecular Weight 170.25 g/mol nih.gov
Boiling Point 206.9°C at 760 mmHg guidechem.com
Density 0.885 g/cm³ guidechem.com
Refractive Index 1.429 guidechem.com
Flash Point 69°C guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B13753357 4-Methylpentyl methacrylate CAS No. 7766-61-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7766-61-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-methylpentyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H18O2/c1-8(2)6-5-7-12-10(11)9(3)4/h8H,3,5-7H2,1-2,4H3

InChI Key

TZCGFWIYMJNJIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC(=O)C(=C)C

Origin of Product

United States

Synthetic Methodologies for 4 Methylpentyl Methacrylate

Esterification Pathways and Reaction Conditions

Esterification is a chemical process that forms an ester as the reaction product. In the context of 4-methylpentyl methacrylate (B99206) synthesis, this involves the reaction of a carboxylic acid or its derivative with an alcohol.

Direct Esterification Approaches

Direct esterification involves the reaction of methacrylic acid with 4-methylpentanol. This acid-catalyzed reaction is reversible and requires conditions that favor the formation of the ester product. ontosight.ai

Key aspects of direct esterification include:

Reactants : The primary reactants are methacrylic acid and 4-methylpentanol.

Catalysts : Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used to catalyze the reaction. ontosight.ai The choice of catalyst can significantly influence the reaction rate and yield. ontosight.ai

Reaction Conditions : The reaction is typically carried out at elevated temperatures to increase the reaction rate. ontosight.ai To drive the equilibrium towards the product side, water, a byproduct of the reaction, is continuously removed from the reaction mixture. ontosight.ai

Alternative Methods : Recent research has explored the use of heterogeneous catalysts, such as macroporous polymeric acid catalysts, which can facilitate direct esterification at milder temperatures (50 to 80°C) without the need for water removal. organic-chemistry.org Graphene oxide has also been identified as an efficient and reusable acid catalyst for esterification reactions. organic-chemistry.org

Transesterification Processes and Catalysis

Transesterification, or alcoholysis, is another significant pathway for synthesizing 4-methylpentyl methacrylate. This process involves the reaction of an existing ester, typically methyl methacrylate, with 4-methylpentanol in the presence of a catalyst. vulcanchem.com

Key features of transesterification include:

Reactants : The common reactants are methyl methacrylate and 4-methylpentanol.

Catalysis : A variety of catalysts can be employed to facilitate transesterification. These include:

Titanium-based catalysts : Titanium tetraisopropoxide is a known catalyst for the alcoholysis of methyl methacrylate with 4-methylpentanol. vulcanchem.com

Sodium and Magnesium Aryloxides : Sterically demanding sodium(I) or magnesium(II) aryloxides derived from 2,6-di-tert-butyl-4-methylphenol have been shown to be highly chemoselective catalysts for the transesterification of methyl (meth)acrylates under mild conditions (25 °C). researchgate.net These catalysts are effective in minimizing undesired side reactions. researchgate.net

Copper-based catalysts : Copper(I) chloride/bipyridine (Cu(I)Cl/bipy) systems, often used in atom transfer radical polymerization (ATRP), can also catalyze transesterification, although this can sometimes be an undesired side reaction during polymerization. rsc.orgrsc.org The rate of this transesterification is influenced by the catalyst concentration and temperature. rsc.org

Zinc-based catalysts : Zinc-based catalysts are also common for transesterification reactions. researchgate.net

Reaction Conditions : The reaction conditions for transesterification can vary depending on the catalyst used. Some modern catalytic systems allow the reaction to proceed at room temperature, while others may require elevated temperatures. researchgate.net

Synthetic Pathway Reactants Typical Catalysts General Reaction Conditions
Direct Esterification Methacrylic acid, 4-methylpentanolSulfuric acid, p-toluenesulfonic acid, macroporous polymeric acids, graphene oxide ontosight.aiorganic-chemistry.orgElevated temperatures, removal of water ontosight.ai
Transesterification Methyl methacrylate, 4-methylpentanolTitanium tetraisopropoxide, Sodium(I)/Magnesium(II) aryloxides, Copper(I) chloride/bipyridine, Zinc-based catalysts vulcanchem.comresearchgate.netVaries from room temperature to elevated temperatures depending on the catalyst researchgate.net

Purification Techniques for Monomer Synthesis Optimization

The purity of the this compound monomer is critical for its subsequent polymerization and the properties of the resulting polymer. Therefore, effective purification techniques are essential.

Common purification methods include:

Distillation : Fractional distillation is a primary method for purifying crude monomeric methacrylates. google.com This technique separates the desired monomer from unreacted starting materials, byproducts, and other impurities based on differences in their boiling points. ontosight.ai Vacuum distillation is often employed to prevent polymerization at high temperatures. google.com Steam distillation has also been used for the purification of methyl methacrylate. google.com

Azeotropic Distillation : This technique can be used to remove water and other impurities from a mixture containing the methacrylate ester. google.com For instance, in the purification of methyl methacrylate, azeotropic distillation with an entrainer like hexane (B92381) can be used to separate water, methanol, and other byproducts. google.com

Washing and Extraction : Washing the crude monomer with an aqueous solution can help remove water-soluble impurities. cmu.edu For example, washing with an aqueous solution followed by salting out the monomer can be an effective purification step. cmu.edu

Column Chromatography : Passing the monomer through a column packed with a stationary phase, such as neutral silica (B1680970) or alumina (B75360), can effectively remove inhibitors and other impurities. cmu.edu

Use of Inhibitors : To prevent premature polymerization during purification and storage, polymerization inhibitors are often added to the monomer. These inhibitors can be removed before polymerization by methods like column chromatography.

The selection of a specific purification strategy depends on the nature of the impurities present in the crude monomer. A combination of these techniques is often employed to achieve the desired level of purity.

Polymerization Dynamics and Mechanisms of 4 Methylpentyl Methacrylate

Free Radical Polymerization of 4-Methylpentyl Methacrylate (B99206)

Free radical polymerization is a common and widely used method for synthesizing a variety of polymers, including poly(4-methylpentyl methacrylate). This chain reaction process involves three main stages: initiation, propagation, and termination.

Common initiator systems for the free radical polymerization of alkyl methacrylates include thermal initiators and redox initiators.

Thermal Initiators: These compounds decompose upon heating to generate free radicals. Azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO), are frequently used. For instance, the polymerization of methyl methacrylate has been successfully initiated by AIBN and BPO in toluene (B28343) at 60°C. researchgate.net Another study utilized N,N-dimethylanilinium p-toluenesulfonate (PTSA-DMA) as a versatile initiator for the quasi-living free radical polymerization of various alkyl methacrylates at 60°C in dry THF. rsc.org

Phase Transfer Catalysis: Phase-transfer-catalyzed free-radical polymerization has also been explored for alkyl methacrylates. This method often employs a water-soluble initiator, like potassium peroxydisulfate (B1198043) (K₂S₂O₈), in a biphasic system with a phase transfer catalyst to transport the initiator to the organic phase containing the monomer. ripublication.comresearchgate.net For example, the kinetics of methyl methacrylate polymerization have been studied using an ammonium (B1175870) peroxydisulfate/hexadecyl pyridinium (B92312) chloride system in an ethyl acetate/water medium. researchgate.net

The efficiency of initiation is a critical factor. Not all radicals generated from the initiator may successfully initiate a polymer chain. This is often quantified by the initiator efficiency factor, which is typically less than one due to side reactions.

Common Initiator Systems for Free Radical Polymerization of Alkyl Methacrylates
Initiator TypeExample InitiatorTypical Reaction ConditionsReference
Thermal (Azo Compound)Azobisisobutyronitrile (AIBN)60°C in toluene researchgate.net
Thermal (Peroxide)Benzoyl Peroxide (BPO)60°C in toluene researchgate.net
Thermal (Complex)N,N-Dimethylanilinium p-toluenesulfonate (PTSA-DMA)60°C in dry THF rsc.org
Phase Transfer CatalysisPotassium Peroxydisulfate (K₂S₂O₈) / Hexadecyl Pyridinium Chloride50-60°C in ethyl acetate/water researchgate.net

Once initiated, the polymer chain grows through the sequential addition of monomer molecules to the active radical center. rug.nl This propagation step is a rapid and exothermic process. The rate of propagation is influenced by several factors, including monomer concentration, temperature, and the nature of the solvent.

The kinetics of free radical polymerization of alkyl methacrylates often exhibit a phenomenon known as the gel effect or autoacceleration. akjournals.com This is characterized by a significant increase in the rate of polymerization and molecular weight at higher monomer conversions. The gel effect arises from a decrease in the termination rate due to increased viscosity of the polymerization medium, which hinders the diffusion of large polymer radicals.

Studies on lower n-alkyl methacrylates have shown that the onset of autoacceleration is dependent on the length of the alkyl group in the ester. akjournals.com For example, in bulk polymerization, autoacceleration starts at approximately 24% conversion for methyl methacrylate, 36% for ethyl methacrylate, and 39% for butyl methacrylate. akjournals.com This suggests that for this compound, with its larger alkyl group, the onset of the gel effect might occur at even higher conversions.

The growth of a polymer chain is terminated by reactions that deactivate the radical center. rug.nl The two primary termination pathways in free radical polymerization are:

Combination (or Coupling): Two growing polymer radicals combine to form a single, inactive polymer chain.

Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two inactive polymer chains, one with a saturated end and the other with an unsaturated end.

The relative importance of these two pathways depends on the specific monomer and the reaction temperature.

Chain transfer reactions are another important process that can limit the molecular weight of the resulting polymer. In a chain transfer reaction, the radical activity is transferred from the growing polymer chain to another molecule in the system, such as a monomer, solvent, or a deliberately added chain transfer agent (CTA). rug.nl This terminates the growth of the original chain and initiates a new one. Thiols, such as n-dodecyl mercaptan, are commonly used as effective chain transfer agents in methacrylate polymerizations to control molecular weight. kpi.ua The efficiency of a chain transfer agent is quantified by its chain transfer constant. royalsocietypublishing.org

For example, the addition of thiols in methacrylate polymerizations can delay gelation and reduce polymerization stress. nih.gov The chain transfer constant for various solvents in the polymerization of methyl methacrylate has been calculated, highlighting the influence of the solvent on the final polymer's degree of polymerization. royalsocietypublishing.org

Controlled/Living Polymerization Techniques for Poly(this compound)

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living polymerization techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDI), and complex architectures.

Atom Transfer Radical Polymerization (ATRP) is a versatile controlled/living radical polymerization technique that has been successfully applied to a wide range of monomers, including methacrylates. cmu.edu ATRP is based on a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex in a lower oxidation state. This establishes a dynamic equilibrium between the dormant species and a low concentration of active propagating radicals, thus minimizing irreversible termination reactions. cmu.edu

For the ATRP of methacrylates like methyl methacrylate (MMA), copper-based catalyst systems are commonly employed. cmu.edu A typical system consists of a copper(I) halide (e.g., CuBr or CuCl) complexed with a ligand, such as a substituted bipyridine (e.g., 4,4'-di(5-nonyl)-2,2'-bipyridine, dNbpy), and an initiator with a transferable halogen atom (e.g., ethyl 2-bromoisobutyrate). cmu.educhemrestech.com

The controlled nature of ATRP allows for a linear increase in the number-average molecular weight (Mₙ) with monomer conversion and results in polymers with low PDI values, typically below 1.5. cmu.educhemrestech.com For instance, the ATRP of but-3-en-1-yl methacrylate using a CuBr/bipyridine catalyst system yielded a polymer with a PDI of 1.1-1.3. chemrestech.com Iron-based catalysts have also been investigated for the ATRP of methacrylates, offering a more environmentally friendly alternative. mdpi.com

Typical Catalyst Systems for ATRP of Methacrylates
CatalystLigandInitiatorMonomerReference
CuBrBipyridineDisulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate)But-3-en-1-yl methacrylate chemrestech.com
CuIX (X = Cl, Br)4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)Various alkyl halidesMethyl methacrylate cmu.edu
FeBr₃2-(diphenylphosphino)pyridine (DPPP)Ethyl 2-bromoisobutyrate (EBiB)Methyl methacrylate, Butyl methacrylate mdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful controlled/living radical polymerization technique that is compatible with a wide range of monomers, including methacrylates. wikipedia.org The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound as a chain transfer agent (RAFT agent). wikipedia.org The RAFT agent reversibly deactivates the propagating radicals through a chain transfer process, leading to a controlled polymerization. sigmaaldrich.com

The key components of a RAFT polymerization are the monomer, a conventional free radical initiator (like AIBN), and a suitable RAFT agent. The choice of the RAFT agent is crucial and depends on the type of monomer being polymerized. For methacrylates, dithioesters and trithiocarbonates are effective RAFT agents. sigmaaldrich.com

RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (PDI < 1.3). researchgate.net The living character of RAFT polymerization has been demonstrated by the linear increase of molecular weight with conversion and the ability to perform chain extensions to create block copolymers. researchgate.netnih.gov For example, the RAFT polymerization of 4-vinylbenzaldehyde, followed by chain extension with styrene (B11656), successfully produced a well-defined block copolymer. nih.gov While specific studies on this compound were not found, the general principles and effectiveness of RAFT for other methacrylates strongly suggest its applicability. researchgate.netresearchgate.net

Anionic and Coordination Polymerization Strategies

An extensive review of scientific databases and chemical literature reveals a significant lack of specific studies on the anionic and coordination polymerization of this compound. While the anionic polymerization of other methacrylates, such as methyl methacrylate (MMA) and tert-butyl methacrylate (tBuMA), is well-documented, employing initiators like organolithium compounds in polar solvents like tetrahydrofuran (B95107) (THF) at low temperatures, no directly analogous research detailing the strategies, catalysts, or outcomes for this compound could be identified. uliege.be

Similarly, coordination polymerization, which utilizes transition metal catalysts to achieve high stereoregularity, has been extensively studied for monomers like MMA with catalysts based on metals such as zirconium, titanium, and lanthanides. nih.govscribd.com These methods, including the use of metallocene and post-metallocene catalysts, allow for precise control over the polymer's microstructure. fiveable.me However, the application of these coordination polymerization strategies specifically to this compound, including the choice of catalysts and resulting polymer tacticity, is not reported in the available literature.

Polymerization Kinetics and Thermodynamics

Detailed kinetic and thermodynamic parameters are crucial for understanding and controlling any polymerization process. For methacrylates in general, polymerization is an exothermic process driven by the conversion of a carbon-carbon double bond in the monomer to two single bonds in the polymer backbone. libretexts.org

Determination of Reaction Rate Constants

Specific reaction rate constants, such as the propagation rate coefficient (kp) and the termination rate coefficient (kt), have not been experimentally determined for this compound. For the broader class of methacrylates, these constants are known to be influenced by factors like the steric bulk of the ester group. vulcanchem.com It is generally observed that acrylates exhibit higher polymerization rates than their corresponding methacrylates due to less steric hindrance. vulcanchem.com While methods like pulsed-laser polymerization (PLP-SEC) are standard for determining these constants for many common monomers, no such data is available for this compound. d-nb.info

Influence of Temperature and Monomer Concentration

The influence of temperature and monomer concentration on the polymerization of this compound has not been specifically investigated. General principles of polymerization kinetics suggest that an increase in monomer concentration and temperature would typically lead to an increased rate of polymerization. However, without experimental data, the precise quantitative relationships and activation energies for this compound remain unknown. For other methacrylate systems, temperature can also significantly affect polymer properties like tacticity and molecular weight distribution. nih.gov

Gel Effect and Diffusion-Controlled Regimes

The gel effect, or Trommsdorff–Norrish effect, is a phenomenon observed in bulk and solution polymerization of many methacrylates, characterized by a rapid autoacceleration of the reaction rate at high conversions. This effect arises from a decrease in the termination rate due to increased viscosity, which hinders the diffusion of growing polymer chains. researchgate.net While this is a well-known characteristic of methyl methacrylate polymerization, there are no specific studies confirming or quantifying the gel effect in the polymerization of this compound. It can be hypothesized that due to its larger alkyl side chain, the onset and magnitude of the gel effect might differ from that of MMA, but this remains unconfirmed by published research.

Polymerization in Dispersed Media

Polymerization in dispersed media, such as emulsion or suspension polymerization, is a common industrial practice for producing acrylic polymers.

Emulsion Polymerization

There is no specific research available on the emulsion polymerization of this compound. Emulsion polymerization of other methacrylates, like methyl methacrylate, is a well-established process used to produce polymer latexes with high molecular weights at fast polymerization rates. academicjournals.org The process typically involves a monomer, water, a surfactant (emulsifier), and a water-soluble initiator. academicjournals.org The specific surfactants, initiator systems, and reaction conditions suitable for the successful emulsion polymerization of this compound have not been reported.

Suspension Polymerization

Suspension polymerization is a heterogeneous polymerization process where a monomer, or a mixture of monomers, is dispersed as fine droplets in a continuous phase, typically water. scribd.com The polymerization is initiated by a monomer-soluble initiator and proceeds within these individual monomer droplets, which can be considered as tiny bulk reactors. makevale.commatchemmech.com This method offers excellent heat dissipation due to the high heat capacity of the aqueous phase, allowing for better temperature control compared to bulk polymerization. matchemmech.com The final product is in the form of spherical polymer beads, which are easily isolated by filtration and washing. scribd.commakevale.com

The mechanism of free-radical suspension polymerization follows the classical steps of initiation, propagation, and termination, all occurring within the dispersed monomer droplets. makevale.com

Initiation: The process begins when a monomer-soluble initiator, upon thermal decomposition, generates free radicals. These highly reactive radicals then attack the vinyl group of a methacrylate monomer, such as this compound, to form a tertiary carbon radical. makevale.com

Propagation: The newly formed radical reacts with other monomer molecules, leading to the growth of polymer chains. makevale.com This step is characterized by a rapid increase in the molecular weight of the polymer.

Termination: The growth of polymer chains is concluded through termination reactions, which can occur by combination or disproportionation of two growing polymer radicals.

A critical aspect of suspension polymerization is the stability of the monomer droplets. To prevent the droplets from coalescing, a suspending agent or stabilizer is added to the aqueous phase. matchemmech.com These stabilizers, which can be water-soluble polymers like polyvinyl alcohol (PVA) or inorganic salts, form a protective layer around the monomer droplets. scribd.comtandfonline.com The agitation rate within the reactor also plays a crucial role in controlling the size of the monomer droplets and, consequently, the final polymer beads. scribd.comacs.org

Due to the lack of specific data for this compound, research findings for methyl methacrylate (MMA) are presented here to provide insight into the factors influencing suspension polymerization.

Studies on MMA suspension polymerization have shown that various parameters can be manipulated to control the properties of the resulting polymer beads. For instance, the type and concentration of the initiator and stabilizer, as well as the stirring rate, have a significant impact on particle size and distribution. acs.org

One study investigated the effect of different chain transfer agents (CTAs), specifically normal dodecyl mercaptan (DDM) and tert-dodecyl mercaptan (TDM), on the suspension polymerization of MMA initiated by benzoyl peroxide (BPO). The results indicated that the type of CTA significantly influenced the molecular weight distribution and surface morphology of the resulting poly(methyl methacrylate) (PMMA) microspheres. matchemmech.com

The following tables summarize findings from research on the suspension polymerization of MMA, illustrating the influence of key parameters.

Table 1: Effect of Stirring Rate on PMMA Particle Size

Stirring Rate (rpm)StabilizerAverage Particle Size (µm)Particle Size DistributionReference
400Polyvinyl Alcohol350Broad acs.org
600Polyvinyl Alcohol250Moderate acs.org
800Polyvinyl Alcohol150Narrow acs.org

This table illustrates that an increase in stirring rate leads to a decrease in the average particle size of the polymer beads and a narrower size distribution. This is attributed to the higher shear forces at increased agitation, which break down larger monomer droplets into smaller, more uniform ones. acs.org

Table 2: Influence of Initiator Concentration on MMA Polymerization

Initiator (AIBN*) Concentration (mol/L)Polymerization Time (h)Conversion (%)Molecular Weight ( g/mol )Reference
0.01485150,000 researchgate.net
0.02492110,000 researchgate.net
0.0449580,000 researchgate.net

*AIBN: Azobisisobutyronitrile This table demonstrates that a higher initiator concentration leads to a higher conversion rate but a lower molecular weight of the resulting polymer. This is because a greater number of initiator molecules generate more polymer chains, which are consequently shorter. researchgate.net

Table 3: Effect of Stabilizer Type on Suspension Stability and Particle Characteristics in MMA Polymerization

StabilizerConcentration (wt%)Suspension StabilityParticle MorphologyReference
Polyvinyl Alcohol (PVA)0.5GoodSpherical beads mdpi.com
Gelatin0.5ModerateIrregular particles tandfonline.com
Sodium Polymethacrylate1.0ExcellentSmooth, spherical beads scispace.com

This table highlights the critical role of the stabilizer in maintaining a stable suspension and influencing the shape of the final polymer particles. The choice of stabilizer and its concentration can significantly impact the quality of the polymer beads produced. tandfonline.commdpi.comscispace.com

Copolymerization Strategies Involving 4 Methylpentyl Methacrylate

Radical Copolymerization with Various Comonomers.googleapis.comkpi.uamdpi.comnih.govnih.gov

Radical copolymerization is a widely used method for synthesizing copolymers of 4-methylpentyl methacrylate (B99206) with a variety of other monomers. This process allows for the creation of polymers with properties that are intermediate to those of the respective homopolymers or, in some cases, entirely new properties. The comonomers used can range from other methacrylates and acrylates to styrenes and functional monomers. googleapis.comkpi.uamdpi.comnih.govnih.gov The choice of comonomer significantly influences the final properties of the copolymer, such as its thermal stability, optical clarity, and mechanical strength. nih.gov

The concept of reactivity ratios is crucial in understanding the composition and structure of copolymers formed through radical polymerization. tsijournals.com Reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer unit to add the same type of monomer versus the other comonomer. scielo.br These ratios determine the monomer sequence distribution along the polymer chain, which can be random, alternating, or block-like. tsijournals.comkpi.ua

For instance, in the copolymerization of two monomers, M1 and M2, the reactivity ratios are defined as:

r1 = k11 / k12 (where k11 is the rate constant for the addition of M1 to a chain ending in M1, and k12 is the rate constant for the addition of M2 to a chain ending in M1)

r2 = k22 / k21 (where k22 is the rate constant for the addition of M2 to a chain ending in M2, and k21 is the rate constant for the addition of M1 to a chain ending in M2)

The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior:

If r1 * r2 = 1, the copolymerization is ideal, and the monomer units are randomly distributed.

If r1 * r2 < 1, there is a tendency towards alternation.

If r1 * r2 > 1, there is a tendency towards block formation.

While specific reactivity ratios for 4-methylpentyl methacrylate with various comonomers are not extensively documented in the provided search results, the principles of reactivity ratios derived from studies of other methacrylate systems can be applied. For example, studies on the copolymerization of methacrylonitrile (B127562) with various alkyl methacrylates have shown that the reactivity ratios can be determined using methods like Fineman-Ross and Kelen-Tudos. kpi.ua The monomer sequence distribution, which describes the arrangement of monomer units in the copolymer chain, can be statistically calculated from these reactivity ratios. tsijournals.com

General Interpretation of Reactivity Ratios in Copolymerization
ConditionInterpretationResulting Copolymer Structure
r1 > 1 and r2 > 1Homopolymerization of both monomers is favored.Tendency towards a mixture of homopolymers (blocky structure).
r1 < 1 and r2 < 1Cross-propagation is favored for both monomers.Tendency towards an alternating copolymer.
r1 ≈ 1 and r2 ≈ 1Both monomers have similar reactivity towards both propagating radicals.Ideal or random copolymer.
r1 > 1 and r2 < 1Monomer 1 prefers to add to itself, while monomer 2 prefers to add to monomer 1.Statistical copolymer with blocks of monomer 1.

Statistical copolymers are formed when the monomer units are incorporated into the polymer chain in a random or statistical manner. This typically occurs when the reactivity ratios are close to one, or when the copolymerization conditions are such that no strong preference for homopolymerization or alternating addition exists. nih.gov The properties of statistical copolymers are generally an average of the properties of the individual homopolymers, providing a way to fine-tune material characteristics. mdpi.com

The synthesis of statistical copolymers of this compound can be achieved by copolymerizing it with other monomers where the reactivity ratios lead to a random distribution. nist.gov The resulting materials would exhibit properties that are a blend of the constituent monomers, for instance, combining the hydrophobicity of this compound with other desired functionalities.

Alternating copolymers are characterized by a regular A-B-A-B sequence of two different monomer units. nih.gov This type of copolymerization is favored when the product of the reactivity ratios (r1 * r2) is close to zero, indicating a strong preference for cross-propagation. nih.govrsc.org Lewis acids are often used to promote alternating copolymerization, particularly in systems involving electron-donating and electron-accepting monomers. rsc.orgpolymersource.ca For instance, the copolymerization of styrene (B11656) and methyl methacrylate in the presence of a Lewis acid can lead to a highly alternating structure. polymersource.ca

While specific examples of alternating copolymerization of this compound are not detailed in the provided search results, the general principles suggest that by selecting a suitable comonomer with opposing electronic characteristics and potentially using a Lewis acid catalyst, alternating copolymers of this compound could be synthesized. This would lead to polymers with highly regular structures and potentially unique properties compared to their statistical or block copolymer counterparts.

Block Copolymer Synthesis via Controlled Polymerization Methods.rsc.org

Block copolymers consist of two or more long sequences (blocks) of different homopolymers linked together. mdpi.com Their synthesis requires controlled polymerization techniques that allow for the sequential addition of different monomers. These methods, often referred to as living polymerizations, enable the preparation of well-defined polymer architectures with controlled molecular weights and narrow molecular weight distributions. rsc.orgnih.gov

Di-block copolymers (A-B) and multi-block copolymers (e.g., A-B-A triblock) are synthesized by sequential monomer addition using controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govnih.govfrontiersin.org These methods allow for the synthesis of a first block, which then acts as a macroinitiator for the polymerization of a second monomer, and so on.

The synthesis of di-block and multi-block copolymers containing this compound would involve first polymerizing this compound (or the comonomer) in a controlled manner and then adding the second monomer to grow the subsequent block. rsc.org This approach allows for the creation of amphiphilic block copolymers if one block is hydrophilic and the other is hydrophobic, leading to self-assembly into various nanostructures in selective solvents. mdpi.comnih.gov

Controlled Polymerization Methods for Block Copolymer Synthesis
MethodDescriptionAdvantages for this compound Copolymers
Anionic PolymerizationA living polymerization technique initiated by a nucleophilic species. nih.govAllows for the synthesis of well-defined block copolymers with narrow molecular weight distributions. nih.gov
Atom Transfer Radical Polymerization (ATRP)A controlled radical polymerization technique that uses a transition metal complex as a catalyst. frontiersin.orgcmu.eduVersatile for a wide range of monomers, including methacrylates, and enables the synthesis of various block architectures. frontiersin.orgcmu.edu
Reversible Addition-Fragmentation chain Transfer (RAFT) PolymerizationA controlled radical polymerization technique that uses a chain transfer agent to control the polymerization. mdpi.comnih.govOffers excellent control over molecular weight and architecture for a broad scope of monomers. mdpi.comnih.gov

More complex copolymer architectures, such as star-block and graft copolymers, can also be synthesized using controlled polymerization methods. wpmucdn.comnih.govmdpi.com

Star-block copolymers consist of multiple polymer arms of block copolymers emanating from a central core. wpmucdn.com Their synthesis can be achieved by using a multifunctional initiator from which the different blocks are grown sequentially.

Graft copolymers are composed of a main polymer backbone with one or more side chains (grafts) of a different polymer. cmu.edumdpi.com These can be synthesized by "grafting from," "grafting through," or "grafting to" methods. cmu.edu In the "grafting from" approach, initiation sites are created along a polymer backbone, from which the graft chains are grown. cmu.edu

The synthesis of star-block or graft copolymers involving this compound would allow for the creation of materials with unique morphologies and properties. For example, a graft copolymer with a poly(this compound) backbone and hydrophilic side chains could exhibit interesting solution behavior and surface properties.

Graft Copolymerization onto Substrates

Graft copolymerization is a powerful technique used to covalently bond polymer chains onto the surface of a substrate, thereby creating a new material with a combination of properties derived from both the substrate and the grafted polymer. While extensive research exists on the graft copolymerization of various methacrylate monomers, specific studies detailing the grafting of this compound are not widely available in publicly accessible literature. However, the principles of graft copolymerization can be applied to understand the potential methodologies and properties of systems involving this monomer.

The general process of graft copolymerization can be categorized into two primary approaches: "grafting to" and "grafting from". The "grafting to" method involves the attachment of pre-synthesized polymer chains with reactive end-groups onto a substrate. Conversely, the "grafting from" approach, also known as surface-initiated polymerization, involves growing polymer chains directly from initiator sites that have been previously anchored to the substrate surface. This latter method generally allows for higher grafting densities.

While specific examples for this compound are scarce, the methodologies for grafting polymethacrylates onto various substrates are well-established and can be extrapolated. These methods often involve the generation of reactive sites on the substrate surface, which can then initiate the polymerization of the monomer.

Commonly employed surface grafting methodologies that could be applicable to this compound include:

Free-Radical Polymerization: This is a widely used method where free radicals are generated on the substrate surface, which then initiate the polymerization of the monomer. Initiation can be achieved through various means, such as chemical initiators (e.g., peroxides, azo compounds), high-energy radiation (e.g., gamma rays, electron beams), or UV irradiation in the presence of a photosensitizer. For instance, substrates can be treated with an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, followed by exposure to the monomer at an elevated temperature to initiate grafting.

Controlled Radical Polymerization (CRP) Techniques: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the grafted polymer's molecular weight, architecture, and polydispersity. In a typical surface-initiated ATRP (SI-ATRP) process, the substrate is first functionalized with an initiator molecule (e.g., a compound containing a 2-bromoisobutyrate group). The polymerization of the methacrylate monomer is then carried out in the presence of a transition metal complex (e.g., a copper/ligand system) that reversibly activates and deactivates the growing polymer chains.

Radiation-Induced Grafting: This method utilizes high-energy radiation to create radical sites on the substrate, which can then react with the monomer. A common approach is the mutual irradiation method, where the substrate is irradiated while immersed in a solution of the monomer.

The choice of grafting methodology depends on several factors, including the nature of the substrate, the desired properties of the grafted layer (e.g., thickness, density), and the level of control required over the polymerization process.

The properties of a surface grafted with poly(this compound) (PMPMA) would be significantly influenced by the chemical nature of the PMPMA chains. The 4-methylpentyl group is a branched, nonpolar alkyl group, which would impart hydrophobicity to the grafted surface. This could be advantageous in applications requiring water repellency or low surface energy.

The properties of the grafted system are also dictated by the physical characteristics of the grafted layer, such as grafting density, chain length, and conformation.

Key Properties and Characterization:

PropertyDescriptionCharacterization Techniques
Surface Wettability The hydrophobicity of the PMPMA chains would lead to a significant increase in the water contact angle of the substrate surface.Contact Angle Goniometry
Surface Morphology The grafting process can alter the surface topography of the substrate. At high grafting densities, the polymer chains are forced to stretch away from the surface, forming a "polymer brush" structure.Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)
Chemical Composition The presence of the PMPMA layer can be confirmed by analyzing the elemental and chemical composition of the surface.X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR)
Thermal Properties The thermal stability and glass transition temperature (Tg) of the grafted layer can provide insights into the properties of the PMPMA chains.Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)

Interactive Data Table: Hypothetical Properties of PMPMA Grafted Surfaces

The following table presents hypothetical data to illustrate how the properties of a substrate might change after grafting with PMPMA, based on general principles of polymer grafting.

The modification of surfaces with PMPMA through graft copolymerization would likely result in materials with enhanced hydrophobicity and altered surface morphology. The specific properties would be tunable by controlling the grafting parameters, offering a potential route to designing surfaces for applications such as anti-fouling coatings, low-friction surfaces, and specialized membranes. However, detailed experimental studies are necessary to fully elucidate the behavior and potential of these systems.

Advanced Poly 4 Methylpentyl Methacrylate Material Architectures and Functionalization

Network Polymer Formation and Crosslinking

The formation of a polymer network transforms a soluble and fusible polymer into an insoluble and infusible material, enhancing its mechanical properties, thermal stability, and solvent resistance. For poly(4-methylpentyl methacrylate), this can be achieved through several crosslinking strategies.

One common method is the free-radical copolymerization of 4-methylpentyl methacrylate (B99206) monomer with a multifunctional monomer, a so-called crosslinking agent. researchgate.net Agents like ethylene (B1197577) glycol dimethacrylate (EGDMA) or tetraethylene glycol dimethacrylate (TEGDMA) possess two polymerizable methacrylate groups. mdpi.comnih.gov During polymerization, these agents become integrated into multiple growing polymer chains, creating covalent bonds that link them together into a three-dimensional network. researchgate.netmdpi.com The density of this network, and thus the final properties of the material, can be controlled by adjusting the concentration of the crosslinking agent. researchgate.net For instance, increasing the crosslinker content generally leads to a more rigid material with a higher glass transition temperature, although excessive amounts can sometimes negatively impact properties like flexural strength. mdpi.com

Another approach involves creating crosslinks after the initial polymerization of this compound. This can occur through chain transfer reactions to the polymer, particularly at higher temperatures. researchgate.net Radicals can abstract a hydrogen atom from the polymer backbone or the pendant alkyl group, creating a new radical site on the chain which can then initiate the growth of a new branch, leading to a crosslinked structure. researchgate.net While this method can be effective, it is often less controlled than using dedicated crosslinking agents.

Interpenetrating Polymer Networks (IPNs) represent a more complex network architecture where two independent polymer networks are physically entangled. researchgate.net A semi-IPN could be formed by crosslinking a polyurethane network in the presence of linear poly(this compound). researchgate.net Full IPNs could be synthesized by, for example, creating a crosslinked polyurethane and then swelling it with this compound monomer and a crosslinker, followed by a second polymerization step. researchgate.netmdpi.com

Table 1: Common Crosslinking Agents for Methacrylate Polymers and Their Potential Effects

Crosslinking AgentChemical StructureExpected Effect on Poly(this compound)
Ethylene Glycol Dimethacrylate (EGDMA)CH₂=C(CH₃)C(=O)O(CH₂)₂OC(=O)C(CH₃)=CH₂Creates short, rigid crosslinks, increasing hardness and thermal stability. mdpi.com
Tetraethylene Glycol Dimethacrylate (TEGDMA)CH₂=C(CH₃)C(=O)O(CH₂CH₂O)₄C(=O)C(CH₃)=CH₂Forms longer, more flexible crosslinks, potentially improving impact strength while still providing a network structure. mdpi.commdpi.com

Design of Functionalized Poly(this compound)

Functionalization introduces specific chemical groups into the polymer structure, enabling the tailoring of properties such as solubility, reactivity, and biocompatibility, or allowing for post-polymerization modifications.

Incorporation of Pendant Functional Groups

This strategy involves modifying the pendant 4-methylpentyl group or copolymerizing this compound with a functional monomer. While direct modification of the saturated alkyl side chain of poly(this compound) is chemically challenging, copolymerization is a highly versatile approach.

For instance, copolymerizing this compound with a monomer containing a reactive group, such as glycidyl (B131873) methacrylate (GMA), would introduce pendant epoxide groups into the polymer chain. nih.gov These epoxide rings are highly reactive and can be opened by a variety of nucleophiles, including amines, to introduce new functionalities. nih.gov Similarly, copolymerization with hydroxyethyl (B10761427) methacrylate (HEMA) would yield a polymer with pendant hydroxyl groups, which could be used for further reactions or to alter the polymer's surface properties.

A more direct, though complex, method involves the chemical modification of a pre-formed polymer. For example, studies on PMMA have shown that the ester linkage of the methacrylate group can be reacted with reagents like ethylenediamine (B42938) to introduce amino functionalities. mdpi.comresearchgate.net This creates a site that can then be further modified, for example, by reacting with salicylaldehyde (B1680747) to form a Schiff base, which can then coordinate with metal ions. mdpi.comresearchgate.net This approach could theoretically be adapted for poly(this compound).

End-Group Functionalization

Modern controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer chain ends. cmu.edu

In ATRP, the polymerization is initiated by an alkyl halide, and the resulting polymer chain retains a halogen atom at its terminus. cmu.edu This terminal halogen is a versatile functional handle that can be substituted or eliminated to introduce a wide range of other groups, such as azides, alkynes, or amines, allowing for "click" chemistry or other conjugation reactions. cmu.edu

RAFT polymerization utilizes a chain transfer agent, typically a dithioester or related compound, to control the polymerization. The chain transfer agent becomes the end-group of the polymer chain. acs.org This dithioester group can be removed or modified through various chemical reactions. For example, aminolysis can convert the dithioester into a thiol, which is a reactive functional group. surrey.ac.uk Alternatively, the "living" polymer chains from a RAFT polymerization can be reacted with specific terminating agents, such as maleic anhydride, to produce a succinic anhydride-terminated polymer, which is reactive toward amines and alcohols. acs.org

Group Transfer Polymerization (GTP) is another powerful method that allows for the synthesis of polymers with functional groups at either the alpha (initiating) or omega (terminating) end. rsc.orgresearchgate.net By using functional silyl (B83357) ketene (B1206846) acetals as initiators, groups like hydroxyl or vinyl can be placed at the beginning of the chain. researchgate.net By using specific terminating agents, various functionalities can be introduced at the end of the chain. rsc.org

Table 2: Examples of End-Group Functionalization Techniques Applicable to Methacrylates

Polymerization MethodKey Reagent/PrincipleResulting End-GroupPotential Application
ATRPAlkyl Halide InitiatorTerminal Halogen (e.g., -Br)Further substitution to introduce azide, alkyne, etc. cmu.edu
RAFTDithioester Chain Transfer AgentDithioesterCan be converted to a thiol for conjugation or reacted with terminating agents. acs.orgsurrey.ac.uk
GTPFunctional Initiator/TerminatorHydroxyl, Ethynyl, Vinyl, etc.Synthesis of telechelic polymers or macromonomers. researchgate.net

Nanocomposite Formulations with Poly(this compound) Matrix

Nanocomposites are materials where a polymer matrix is reinforced with nanoscale fillers, often leading to dramatic improvements in mechanical, thermal, and electrical properties at very low filler loadings.

Polymer-Inorganic Hybrid Materials

These materials combine the properties of the organic polymer with those of an inorganic component, such as silica (B1680970) (SiO₂) or titania (TiO₂). mdpi.comacs.org For poly(this compound), inorganic nanoparticles could be incorporated to enhance properties like hardness and thermal stability. nih.gov

One common method for preparing these hybrids is the sol-gel process, where a precursor like tetraethoxysilane (TEOS) is hydrolyzed and condensed to form a silica network within the polymer matrix. researchgate.net To improve the compatibility between the hydrophobic poly(this compound) and the typically hydrophilic inorganic particles, surface modification of the nanoparticles is often necessary. researchgate.net Silane coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate, can be used to coat the inorganic particles. researchgate.net This coupling agent has a methacrylate group that can copolymerize with the this compound monomer, creating a strong covalent bond at the polymer-particle interface, which is crucial for effective load transfer and improved material properties. google.com

In-situ polymerization is another effective strategy, where the this compound monomer is polymerized in the presence of the inorganic nanoparticles. researchgate.net This can lead to good dispersion of the filler, especially if the particle surfaces have been appropriately modified to interact favorably with the monomer and growing polymer chains. researchgate.net Research on PMMA has shown that even low concentrations of well-dispersed nanosilica can significantly enhance microhardness and fracture toughness. nih.gov

Carbon-Based Nanofiller Composites

Carbon-based nanofillers, such as carbon nanotubes (CNTs) and graphene, are known for their exceptional mechanical strength and electrical conductivity. mdpi.comresearchgate.net Incorporating these fillers into a poly(this compound) matrix could produce lightweight, strong, and potentially conductive composite materials. nih.gov

A major challenge in creating these composites is achieving a uniform dispersion of the nanofillers within the polymer matrix, as they tend to agglomerate due to strong van der Waals forces. mdpi.com One effective method is to disperse the CNTs in the liquid this compound monomer, often with the aid of ultrasonication, before initiating polymerization. nih.gov

Surface functionalization of the carbon nanofillers can also improve their dispersion and interfacial adhesion with the polymer matrix. aip.org For example, oxidizing the surface of CNTs to create carboxylic acid groups can improve their interaction with the polar ester group of the methacrylate monomer. The properties of the resulting composite, such as its electrical conductivity and mechanical reinforcement, are highly dependent on the quality of the dispersion and the alignment of the nanotubes within the matrix. researchgate.nettandfonline.com

Structural Elucidation and Characterization of Poly 4 Methylpentyl Methacrylate

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic techniques are instrumental in determining the detailed structure and composition of polymers. Methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy provide insights into the atomic-level arrangement and bonding within the polymer chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the microstructure of polymers, including tacticity, which describes the stereochemical arrangement of adjacent chiral centers along the polymer chain. pageplace.deumich.edud-nb.info For polymethacrylates, ¹H and ¹³C NMR are particularly informative. researchgate.net

The tacticity of poly(methyl methacrylate) (PMMA), a related polymer, has been extensively studied and serves as a model for understanding the spectra of other polymethacrylates. umich.eduresearchgate.netkpi.ua In PMMA, the ¹H NMR spectrum shows distinct signals for the α-methyl (α-CH₃) protons that are sensitive to the triad (B1167595) tacticity (the relative configurations of three adjacent monomer units). These are typically observed as three distinct signals corresponding to isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads. researchgate.net For instance, in PMMA, these signals can appear around 1.21 ppm (mm), 1.02 ppm (mr), and 0.84 ppm (rr). researchgate.net Similarly, the methylene (B1212753) (-CH₂-) protons also show splitting patterns dependent on their stereochemical environment.

¹³C NMR provides even greater resolution for tacticity determination, allowing for the quantification of pentad and even higher-order sequences. bibliotekanauki.pl The chemical shifts of the quaternary carbon, the carbonyl carbon (C=O), and the α-methyl carbon are all sensitive to the configurational sequence. bibliotekanauki.pl

For poly(4-methylpentyl methacrylate), analogous spectral patterns are expected, with the chemical shifts influenced by the 4-methylpentyl ester group. Detailed analysis of the ¹H and ¹³C NMR spectra would allow for the determination of the triad and pentad tacticities, providing a comprehensive understanding of the polymer's stereochemistry. The specific chemical shifts for poly(this compound) would need to be determined experimentally, but the principles of tacticity analysis from PMMA are directly applicable. researchgate.netpolymersource.ca

Table 1: Representative ¹H NMR Chemical Shifts for Tacticity Determination in Polymethyl Methacrylates

Triad Tacticity α-CH₃ Chemical Shift (ppm) (Reference: PMMA)
Isotactic (mm) ~1.21
Heterotactic (mr) ~1.02
Syndiotactic (rr) ~0.84

Note: These are approximate values for PMMA and may vary for poly(this compound).

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a polymer and for studying polymer degradation and adsorption. researchgate.nethacettepe.edu.trupertis.ac.id The FTIR spectrum of poly(this compound) is expected to show characteristic absorption bands corresponding to its constituent groups.

Drawing parallels with poly(methyl methacrylate) (PMMA) and poly(n-butyl methacrylate) (PnBMA), the key absorption bands for poly(this compound) can be predicted. hacettepe.edu.trresearchgate.netspectroscopyonline.com A strong absorption band due to the stretching vibration of the carbonyl group (C=O) in the ester functionality is expected in the region of 1720-1730 cm⁻¹. researchgate.netresearchgate.net The C-O-C stretching vibrations of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ region. spectroscopyonline.comlibretexts.org

Additionally, C-H stretching vibrations of the methyl and methylene groups in both the polymer backbone and the 4-methylpentyl side chain will appear in the 2850-3000 cm⁻¹ range. researchgate.netresearchgate.net The presence of the isobutyl group in the side chain may give rise to specific bending vibrations that can be distinguished from a linear alkyl chain.

FTIR can also be used to study the adsorption of the polymer onto surfaces. For example, studies on PnBMA adsorbed on alumina (B75360) have shown shifts in the carbonyl stretching frequency, indicating interactions between the polymer and the substrate surface. hacettepe.edu.tr

Table 2: Expected Characteristic FTIR Absorption Bands for Poly(this compound)

Functional Group Approximate Wavenumber (cm⁻¹) Vibration Type
C-H (in alkyl groups) 2850-3000 Stretching
C=O (ester) 1720-1730 Stretching
C-O-C (ester) 1100-1300 Asymmetric and Symmetric Stretching

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and for studying polymer conformation and crystallinity. semi.ac.cnhoriba.com The C-C backbone of poly(this compound) should give rise to distinct Raman signals. semi.ac.cn

For polymethacrylates, the C=O stretching vibration is also observable in the Raman spectrum, typically around 1725-1730 cm⁻¹. Other prominent bands include those for C-H stretching and bending modes. A study on poly(4-methyl-1-pentene) highlighted the use of Raman spectroscopy for detailed vibrational analysis. nih.gov

Raman spectroscopy is also a powerful tool for monitoring polymerization reactions in real-time by observing the disappearance of the C=C double bond of the monomer, which has a strong Raman signal around 1640 cm⁻¹. horiba.comnih.gov Furthermore, changes in the Raman spectra with temperature can be used to study the glass transition of the polymer, as demonstrated with PMMA, where the C-O-C stretching mode around 812 cm⁻¹ was found to be a good indicator of the glass transition. rsc.org

Table 3: Key Raman Shifts for Poly(this compound) Analysis

Functional Group/Vibration Approximate Raman Shift (cm⁻¹)
C-H Stretching 2800-3100
C=O Stretching 1725-1730
C=C Stretching (monomer) ~1640

Chromatographic Analysis of Polymer Molecular Weight and Distribution

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers. polymersource.cawikipedia.org This technique separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules. wikipedia.org

The output from a GPC/SEC experiment is a chromatogram showing the distribution of molecular sizes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or PMMA standards), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined. polymersource.calcms.cz A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often a characteristic of polymers synthesized by living polymerization techniques. polymersource.ca

For poly(this compound), GPC/SEC analysis would typically be performed using an organic solvent such as tetrahydrofuran (B95107) (THF) as the mobile phase. nih.govnih.gov The choice of columns and detector (e.g., refractive index, light scattering) is crucial for obtaining accurate results. google.com

Table 4: Parameters Obtained from GPC/SEC Analysis

Parameter Description
Number-Average Molecular Weight (Mn) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw) An average that is more sensitive to the presence of high molecular weight species.

Thermal Analysis of Polymer Transitions and Stability

Thermal analysis techniques are used to characterize the thermal transitions and stability of polymers. These properties are crucial for determining the processing conditions and service temperature range of a polymeric material.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mst.edunih.gov TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. researchgate.net

For amorphous polymers like poly(this compound), the glass transition temperature (Tg) is a key characteristic. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. sigmaaldrich.com The Tg of polymethacrylates is influenced by the length and bulkiness of the alkyl ester side chain. For instance, the Tg of PMMA is around 105 °C, while that of poly(n-butyl methacrylate) is around 20 °C. sigmaaldrich.comnih.gov The presence of the branched 4-methylpentyl group in poly(this compound) would be expected to influence its Tg.

TGA would reveal the temperature at which poly(this compound) begins to degrade. For PMMA, thermal degradation typically starts above 250 °C. researchgate.net The degradation profile can provide insights into the mechanism of decomposition.

Table 5: Thermal Properties of Polymethacrylates

Polymer Glass Transition Temperature (Tg) (°C)
Poly(methyl methacrylate) (atactic) ~105-138
Poly(n-butyl methacrylate) ~20
Poly(this compound) To be determined experimentally

Note: Tg values can vary depending on tacticity and molecular weight. sigmaaldrich.comresearchgate.net

Table 6: List of Compound Names

Compound Name
4-Methylpentyl methacrylate (B99206)
Poly(this compound)
Poly(methyl methacrylate)
Polystyrene
Tetrahydrofuran
Poly(n-butyl methacrylate)
Alumina
Poly(4-methyl-1-pentene)
Nicotinamide
Salicylic acid
Toluene (B28343)
4-hydroxybenzonitrile
Vanillonitrile
Syringonitrile
Styrene (B11656)
Methyl methacrylate
Poly(styrene-co-vinylphenol)
Poly(vinylidene fluoride)
Poly(ethyl methacrylate)
Poly(ethylene oxide)
Poly(vinyl chloride)
Poly(vinyl methyl ether)
o-dichlorobenzene
Glycidyl (B131873) methacrylate
Butyl methacrylate
Polyethylene
Polypropylene
Polyethylene terephthalate
Polyacrylic acid
Carbon tetrachloride
Benzene
Cyclohexane
Methanol
Poly(oligoethylene glycol methacrylate)
Bovine serum albumin
Polyisoprene
Polyisobutylene
Polybutadiene
Poly(n-butyl crylate)
Poly(t-butyl crylate)
Polyethylenoxide
Silicon
Poly(N-butyl methacrylate)
Poly(4-biphenylyl methacrylate)
Poly(2-methylpentyl acrylate)
Poly(4-(4-(4-cyanophenyldiazenyl)phenoxy)butyl methacrylate]
Poly(methyl acrylate)
Poly(l-butene)
Poly(l-pentene)
Poly(l-hexene)
Poly(l-heptene)
Poly(l-octene)
Poly(l-nonene)
Poly(3-methyl-l-butene)
Polychloroprene
4,4'-Azobis(4-cyanopentanoic acid)
4-Cyanopentanoic acid dithiobenzoate
Poly(4-methacryloyloxyphenyl-4'-methoxystyryl ketone-co-methyl methacrylate)
2-hydroxyethyl methacrylate
Polyethylene glycol methacrylate
Poly(4‐styrenesulfonic acid‐co‐maleic anhydride) sodium salt
Strontium titanate

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. mit.edu For polymers, DSC is particularly crucial for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. mit.edu This transition is a second-order phase transition, characterized by a change in the heat capacity of the material. mit.edu

The glass transition temperature is a critical parameter as it dictates the upper service temperature of amorphous polymers and the mechanical properties of the material. Several factors can influence the measured Tg of a polymer, including its molecular weight, molecular weight distribution, tacticity, and the thermal history of the sample. sigmaaldrich.com

In the case of poly(n-alkyl methacrylate)s, the length of the n-alkyl side chain has been reported to affect the backbone rigidity and, consequently, the heat capacity change (Δcp) at the glass transition. osti.gov As the side chain length increases, the backbone becomes more rigid, leading to a decrease in Δcp. osti.gov

For context, the glass transition temperatures for various poly(methacrylates) are listed below. It is important to note that these are literature values and can vary based on the aforementioned factors. sigmaaldrich.com

PolymerGlass Transition Temperature (Tg) in °C
Poly(methyl methacrylate), atactic105-138 researchgate.net
Poly(methyl methacrylate), isotactic38-57 researchgate.net
Poly(methyl methacrylate), syndiotactic57-87 researchgate.net
Poly(ethyl methacrylate)65
Poly(butyl methacrylate)20
Poly(dodecyl methacrylate)-65 sigmaaldrich.com

This table presents a selection of glass transition temperatures for various poly(methacrylates) to provide context for the expected range of Tg for poly(this compound). Data sourced from literature values. sigmaaldrich.comresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial tool for assessing the thermal stability and degradation profile of polymers. d-nb.info The resulting TGA curve provides information about the temperatures at which decomposition occurs, the kinetics of degradation, and the amount of residual mass. semanticscholar.org

The thermal degradation of poly(methyl methacrylate) (PMMA), a closely related polymer, has been extensively studied and can occur in multiple steps depending on the polymer's structure and experimental conditions. researchgate.net The degradation process can involve the rupture of end groups at lower temperatures (230-300°C) and main-chain scission at higher temperatures. researchgate.net For pure PMMA, gradual degradation can start around 220°C, with significant mass loss occurring between 300°C and 400°C. researchgate.net The primary degradation product of PMMA is its monomer, methyl methacrylate. researchgate.net

While specific TGA data for poly(this compound) is not available in the provided search results, the general degradation behavior is expected to be similar to other poly(methacrylates). The degradation mechanism for these polymers is often dominated by depolymerization. researchgate.net The presence of different side chains can influence the thermal stability. For instance, cross-linking PMMA with divinylbenzene (B73037) has been shown to enhance its thermal stability. marquette.edu

The activation energy of degradation, which can be calculated from TGA data at multiple heating rates, provides insight into the energy barrier for the decomposition process. semanticscholar.orgmarquette.edu For PMMA, the activation energy can be influenced by the presence of additives or comonomers. marquette.edu

Degradation StageTemperature Range (°C)Description
Onset of Degradation~150-220Initial decomposition, possibly due to low molecular weight fractions or weak links. marquette.edu
Main Degradation~270-400Depolymerization and random chain scission leading to significant mass loss. researchgate.netmarquette.edu
Final Residue>400Amount of non-volatile residue remaining after the main degradation steps.

This table provides a generalized thermal degradation profile for poly(methyl methacrylate) based on literature, which can serve as an estimate for the behavior of poly(this compound). researchgate.netmarquette.edu

Morphological and Microstructural Characterization

The morphology and microstructure of poly(this compound) at the micro and nanoscale are critical for understanding its physical properties and performance. Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are instrumental in visualizing the surface and internal structure of the polymer.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of materials at high resolution. pressbooks.pub It works by scanning a focused beam of electrons over a sample's surface and detecting the signals produced, such as secondary and backscattered electrons. pressbooks.pub SEM provides detailed, three-dimensional-like images of the surface, revealing features like texture, defects, and the distribution of different phases. pressbooks.pub

For polymer characterization, SEM is invaluable for analyzing fracture surfaces to understand failure mechanisms, studying the effects of processing conditions, and observing the morphology of polymer blends and composites. pressbooks.pubdtu.dk In many cases, non-conductive polymer samples require a thin conductive coating to prevent charge buildup during imaging. pressbooks.pub However, advancements like low-vacuum or environmental SEM (ESEM) allow for the imaging of polymers with minimal sample preparation. dtu.dknih.gov

While specific SEM images of poly(this compound) are not present in the search results, studies on similar polymers like poly(methyl methacrylate) (PMMA) demonstrate the utility of SEM. For instance, SEM has been used to visualize the spherical and nonporous surface of PMMA microcapsules and to observe surface changes after mechanical stress. nih.govresearchgate.net The technique can reveal the surface morphology of polymer films, showing features like smoothness or the presence of particle structures. pressbooks.pub

FeatureDescription
Surface Topography Provides a detailed view of the surface texture, roughness, and any surface patterns. pressbooks.pub
Morphology of Blends/Composites Can distinguish between different phases in a polymer blend or the dispersion of fillers in a composite.
Fracture Surface Analysis Reveals information about the failure mechanism, such as whether it was brittle or ductile. pressbooks.pub
Defect Analysis Allows for the identification and characterization of surface defects like cracks, voids, or scratches. nih.gov

This table summarizes the types of information that can be obtained from SEM analysis of a polymer like poly(this compound). pressbooks.pubnih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal microstructure of materials at the nanoscale. pressbooks.pub In TEM, a high-energy electron beam is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image. nih.gov This technique is crucial for studying the morphology of polymer blends, the dispersion of nanoparticles in composites, and the structure of self-assembled polymeric nanomaterials. researchgate.netthepattersonlab.com

Sample preparation for TEM is critical and more extensive than for SEM, as the samples must be thin enough for the electron beam to pass through (typically less than 100 nm). pressbooks.pub For soft materials like polymers, techniques such as cryo-TEM (where the sample is rapidly frozen in its native state) are often preferred to minimize artifacts that can be introduced by drying or staining. nih.govaimspress.com

Although no TEM images of poly(this compound) were found, research on related systems highlights the capabilities of TEM. For example, TEM has been used to observe the phase-separated morphology of polymer blends and the dispersion of nanoclays within a PMMA matrix. researchgate.net The technique can reveal the size, shape, and distribution of different phases or particles within the bulk of the polymer.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanometer scale. mdpi.com It works by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured to create a three-dimensional image of the surface. mdpi.com

A key advantage of AFM is its ability to image samples in various environments, including air and liquid, and it does not necessarily require a conductive coating for insulating samples like polymers. mdpi.com Beyond topography, AFM can also probe various surface properties, such as adhesion, friction, and mechanical properties like elasticity and hardness, through different operating modes. iupac.orgresearchgate.net

While specific AFM studies on poly(this compound) were not available, research on PMMA demonstrates the utility of this technique. AFM has been used to study the surface morphology of PMMA films, revealing features that are not visible with other microscopy techniques. researchgate.net It has also been employed to investigate the nanomechanical properties of PMMA films, providing data on hardness and elastic modulus at the nanoscale. researchgate.net In situ AFM has even been used to observe the crystallization of single polymer chains in real-time. acs.org

MeasurementInformation Provided
Topography High-resolution 3D image of the surface, showing features at the nanoscale. mdpi.com
Phase Imaging Can differentiate between regions of varying material properties, such as hardness or adhesion. mdpi.com
Force Spectroscopy Measures the interaction forces between the tip and the sample, providing information on adhesion and elasticity. researchgate.net
Nanoindentation Can be used to determine mechanical properties like Young's modulus and hardness on a very small scale. researchgate.net

This table outlines the various types of information that can be obtained from AFM analysis of a polymer surface. mdpi.comresearchgate.net

Rheological Investigations of Polymer Melt and Solution Behavior

Rheology is the study of the flow and deformation of matter. For polymers, rheological properties are critical for understanding their processability and performance. The behavior of poly(this compound) in both the molten state and in solution is governed by its molecular structure, molecular weight, and interactions with the surrounding medium.

The rheological behavior of polymer melts is often complex and non-Newtonian, meaning their viscosity is dependent on the applied shear rate. tainstruments.com At low shear rates, polymer chains are entangled, leading to high viscosity. As the shear rate increases, the chains align in the direction of flow, causing the viscosity to decrease, a phenomenon known as shear thinning. tainstruments.com This behavior is crucial for polymer processing operations like extrusion and injection molding. tainstruments.com

Viscoelasticity is another key characteristic of polymer melts, meaning they exhibit both viscous (liquid-like) and elastic (solid-like) properties. tainstruments.com Oscillatory rheological measurements can be used to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. nih.gov The crossover point of G' and G'' provides information about the longest relaxation time of the polymer chains. tainstruments.com

In solution, the rheological behavior of a polymer depends on its concentration and its interaction with the solvent. unirioja.es At low concentrations (in the dilute regime), polymer coils are isolated, and the solution viscosity is only slightly higher than that of the solvent. As the concentration increases, the polymer coils begin to overlap and entangle, leading to a significant increase in viscosity. unirioja.es This transition occurs at the overlap concentration (c). Above c, the solution exhibits more complex, non-Newtonian behavior, similar to a polymer melt. unirioja.es

The rheological properties of polymer solutions are important for applications such as coatings, adhesives, and enhanced oil recovery. unirioja.es The choice of solvent can significantly affect the polymer chain conformation and, consequently, the solution viscosity.

While specific rheological data for poly(this compound) is not detailed in the provided search results, the general principles of polymer rheology for both melts and solutions are well-established and applicable. nih.govuc.edu Studies on similar polymers like PMMA show that their melt rheology is thermorheologically simple, meaning that master curves can be constructed by applying time-temperature superposition. researchgate.net The rheology of polymer blends containing PMMA has also been investigated, showing how the addition of another polymer can alter the viscoelastic properties. nih.gov

PropertyDescriptionRelevance
Shear Viscosity A measure of a fluid's resistance to flow under shear stress. For polymers, it is typically shear-rate dependent. tainstruments.comCritical for determining processing conditions and energy requirements. tainstruments.com
Storage Modulus (G') Represents the elastic energy stored in the material during deformation. nih.govIndicates the solid-like behavior and elasticity of the polymer.
Loss Modulus (G'') Represents the energy dissipated as heat during deformation. nih.govIndicates the liquid-like, viscous behavior of the polymer.
Complex Viscosity (η)A measure of a material's overall resistance to flow in oscillatory shear.Correlates with steady-shear viscosity for many polymers (Cox-Merz rule).
Overlap Concentration (c)The concentration at which polymer coils in a solution begin to interpenetrate. unirioja.esMarks the transition from dilute to semi-dilute solution behavior.

This table summarizes key rheological parameters and their significance for understanding the behavior of polymers like poly(this compound) in melt and solution. tainstruments.comnih.govunirioja.es

Theoretical and Computational Investigations of 4 Methylpentyl Methacrylate Systems

Quantum Chemical Calculations on Monomer Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of a monomer. These methods can determine the electronic structure, charge distribution, and energy of different molecular conformations, which are key to understanding how a monomer will behave in a polymerization reaction.

Research on various methacrylate (B99206) monomers demonstrates that the reactivity can be analyzed in terms of electrostatic surface potential (ESP) and atomic charges. For instance, studies on the interaction between functional monomers like methacrylic acid and other molecules have used quantum calculations to identify the most probable sites for reaction. nih.gov Calculations on piperidine-based methacrylates have shown that negative charge values tend to concentrate near oxygen atoms and double bonds, indicating these as reactive centers. saarj.com

For 4-methylpentyl methacrylate, such calculations would likely focus on:

Electron Density Distribution: The electron-withdrawing carbonyl group and the electron-donating methyl group on the double bond create a polarized vinyl group, which is susceptible to radical attack. The 4-methylpentyl ester group, being a bulky, non-polar alkyl chain, would primarily exert steric influence.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In a free-radical polymerization, the interaction of a radical's singly occupied molecular orbital (SOMO) with the monomer's frontier orbitals dictates the reaction rate.

Reactivity Ratios: Quantum chemistry can help in estimating reactivity ratios (r1, r2) for copolymerization. nih.govuobaghdad.edu.iq While specific values for this compound are not readily available, the methodology used for systems like styrene (B11656)/methyl methacrylate provides a template for how they could be calculated. nih.gov These calculations would help predict the composition and structure of copolymers containing this compound units.

A hypothetical summary of quantum chemical descriptors for this compound, based on typical values for similar molecules, is presented below.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

Descriptor Predicted Value/Characteristic Significance
HOMO-LUMO Gap ~5-7 eV Indicates kinetic stability; a smaller gap suggests higher reactivity.
Mulliken Charge on Vinyl Carbons Cα: Negative; Cβ: Positive Indicates the polarization of the double bond and susceptibility to nucleophilic/electrophilic attack.
Electrostatic Potential Minimum Near the carbonyl oxygen Suggests this site is a primary center for intermolecular interactions, like hydrogen bonding. nih.govmdpi.com

| Steric Hindrance | High around the ester group | The branched isohexyl group is expected to sterically hinder the approach of radicals to the vinyl group, potentially lowering the propagation rate constant compared to smaller methacrylates. |

Molecular Dynamics Simulations of Polymer Chains and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For polymers, MD simulations provide invaluable insights into chain conformation, dynamics, and intermolecular interactions, which govern the material's macroscopic properties.

While no specific MD studies on poly(this compound) were found, extensive research on poly(methyl methacrylate) (PMMA) nih.govethz.ch and other poly(alkyl methacrylate)s like poly(n-hexyl methacrylate) researchgate.net establishes a clear picture of what could be expected. All-atom MD simulations of PMMA melts have been used to study the effect of tacticity on structure and dynamics, revealing how stereochemistry affects backbone and side-group motions. nih.gov

For poly(this compound), MD simulations would be crucial for understanding:

Chain Conformation and Packing: The bulky, branched 4-methylpentyl side chain would significantly influence how polymer chains pack together. Compared to the linear side chain of poly(n-hexyl methacrylate), the branched structure would likely lead to a lower packing efficiency and an increase in free volume.

Segmental Dynamics and Glass Transition: The movement of the polymer backbone and side chains is directly related to the glass transition temperature (Tg). MD simulations can track these motions and help predict Tg. chemrxiv.org The flexible, bulky side chain of poly(this compound) is expected to act as an "internal plasticizer," lowering the Tg compared to PMMA by providing more space for segmental motion.

Interfacial Behavior: MD simulations are also used to study the interaction of polymer chains with surfaces or nanoparticles. ethz.ch For poly(this compound), this could predict its adhesion properties and its behavior in composite materials.

| Glass Transition Temp. (Tg) | Lower | Potentially Lower | The increased free volume and "internal plasticization" effect from the bulky, branched side chain lowers the energy barrier for segmental motion. |

Kinetic Modeling of Polymerization Processes

Kinetic modeling is essential for designing, optimizing, and controlling polymerization reactors. A robust model can predict key outcomes like monomer conversion over time, molecular weight distribution, and copolymer composition. Such models typically include elementary reaction steps: initiation, propagation, termination, and chain transfer.

Studies on the free-radical polymerization of various methacrylates, including methyl methacrylate (MMA), lauryl methacrylate (LMA), and isobutyl methacrylate (iBMA), provide the foundation for developing a kinetic model for this compound. researchgate.netsid.ir For bulk polymerizations, it is crucial to account for diffusion-controlled phenomena (the gel or Trommsdorff effect), where a sharp increase in viscosity at high conversion leads to a decrease in the termination rate constant and a consequent autoacceleration of the polymerization rate. nih.gov

A kinetic model for the bulk free-radical polymerization of this compound would require the determination of several key parameters.

Table 3: Key Parameters for Kinetic Modeling of this compound Polymerization

Parameter Description Expected Influencing Factors
Propagation Rate Constant (kp) The rate constant for the addition of a monomer to a growing polymer chain. The steric hindrance from the 4-methylpentyl group is expected to make this value lower than that for MMA.
Termination Rate Constant (kt) The rate constant for the reaction between two growing polymer chains that terminates their growth. Highly dependent on diffusion. The bulky side chains will increase viscosity, leading to an earlier onset of the gel effect compared to MMA.
Chain Transfer Constants (C) Rate constants for the transfer of the radical activity to a monomer, solvent, or chain transfer agent. The presence of tertiary hydrogens on the branched side chain could potentially offer sites for chain transfer.

| Initiator Efficiency (f) | The fraction of radicals generated by the initiator that successfully start a polymer chain. | Generally dependent on the initiator and solvent system. |

Kinetic models for the copolymerization of MMA with other acrylates have been successfully developed using software like PREDICI®, incorporating effects like backbiting and diffusion control. mdpi.com A similar approach could be applied to systems involving this compound to predict copolymer properties.

Structure-Property Relationship Predictions for Poly(this compound)

A comprehensive QSPR methodology has been developed and automated in computer programs to predict a wide range of polymer properties from the chemical structure alone. pageplace.de This approach has been tested on a vast number of polymers. While data for poly(this compound) is not explicitly listed, values for the isomeric poly(1-methylpentyl methacrylate) are available, providing a very close approximation. pageplace.de The method uses topological variables calculated from the polymer's connectivity to estimate properties.

Table 4: Predicted Topological Variables for Poly(1-Methylpentyl Methacrylate) Data sourced from "Prediction of Polymer Properties, Third Edition". pageplace.de

Polymer N ⁰χ ⁰χv ¹χ ¹χv
Poly(1-methylpentyl methacrylate) 12 9.1902 8.2223 5.5823 4.7938
About This Data N represents the number of atoms in the repeating unit. χ and χv are connectivity indices (topological variables) of different orders (0 and 1) used in the QSPR calculations. These indices encode information about the size, branching, and bonding within the monomer unit. The similarity in these values between the branched 1-methylpentyl and linear n-hexyl isomers suggests their bulk properties, as predicted by this model, would be closely related.

From these topological variables, key physical properties such as density, thermal expansion, glass transition temperature, and solubility parameter can be predicted. The branched nature of the 4-methylpentyl group, compared to a linear hexyl chain, is generally expected to lower the glass transition temperature and decrease the density due to less efficient chain packing. This aligns with general principles of polymer physics where side-chain branching increases free volume. nist.gov

Environmental Fate and Degradation Mechanisms of 4 Methylpentyl Methacrylate and Its Polymers

Biodegradation Pathways and Microbial Interactions

The biodegradability of methacrylate (B99206) polymers is influenced by the structure of the alkyl ester group. While comprehensive studies specifically targeting 4-methylpentyl methacrylate are limited, general principles for alkyl methacrylates suggest a potential for biodegradation. The primary mechanism involves the enzymatic hydrolysis of the ester linkage, releasing methacrylic acid and 4-methylpentan-1-ol.

In general, basic methacrylates are considered to be readily biodegradable by a wide variety of bacteria found in aquatic environments and sewage treatment facilities. Laboratory tests on other short-chain alkyl methacrylates have demonstrated complete mineralization. The rate and extent of biodegradation are expected to be influenced by the branched isohexyl structure of the 4-methylpentyl group, which may present steric hindrance to microbial enzymes compared to linear alkyl chains.

Studies on other polymers, such as polyhydroxybutyrate (B1163853) (PHB) blended with various additives, have shown that the composition of the material significantly affects the ability of microbial biofilms to form and carry out degradation. nih.gov For instance, the presence of certain polyhexamethylene guanidine (B92328) (PHMG) derivatives can inhibit biofilm formation and reduce hydrolase activity. nih.gov While not directly tested on poly(this compound), these findings highlight the importance of formulation on the ultimate biodegradability of a polymer.

Research on the biodegradation of poly(methyl methacrylate) (PMMA) has shown it to be extremely slow, indicating a high degree of resistance to microbial attack. nih.govnih.gov However, the longer, more hydrophobic alkyl side chain of this compound may alter its susceptibility to microbial degradation compared to PMMA. The initial step in the biodegradation of many polyesters is the enzymatic hydrolysis of the surface by microbial enzymes, followed by the metabolism of the resulting soluble oligomers. mdpi.com

Table 1: General Biodegradation Characteristics of Methacrylate Esters

PropertyObservationSource(s)
Primary Degradation Pathway Biodegradation and photodegradation are the main routes.
Aquatic Biodegradation Generally rapid for basic methacrylates by bacteria in water and sewage.
Mineralization Laboratory tests on some methacrylates show complete mineralization.
Polymer Biodegradation Poly(methyl methacrylate) shows very low rates of biodegradation. nih.govnih.gov
Influencing Factors The structure of the alkyl group and polymer formulation can affect microbial interaction and degradation rates. nih.gov

Photodegradation Mechanisms and Environmental Exposure

Exposure to ultraviolet (UV) radiation from sunlight can induce photodegradation in poly(this compound). The primary mechanism of photodegradation in poly(alkyl methacrylate)s involves the absorption of UV photons, leading to the formation of excited states and subsequent bond cleavage. This can result in chain scission, cross-linking, and the formation of various degradation products.

For poly(alkyl methacrylate)s, it has been observed that the stability to light decreases as the length of the n-alkyl chain increases. researchgate.net This is attributed to the increased number of methyne hydrogen atoms in the alkyl chain, which can be involved in photo-degradation mechanisms. researchgate.net This trend suggests that poly(this compound) would be more susceptible to photodegradation than poly(methyl methacrylate) (PMMA).

The photodegradation of PMMA, a well-studied analogue, is known to proceed via chain scission, leading to a decrease in molecular weight. researchgate.net Upon exposure to UV radiation, especially at shorter wavelengths (e.g., 254 nm), the ester side groups can undergo cleavage. nist.gov This can be followed by main-chain scission. The process can also be accompanied by photo-oxidation when degradation occurs in the presence of air, leading to the formation of hydroxyl and carbonyl groups. nist.gov

The general atmospheric fate of methacrylate esters involves reactions with photochemically produced hydroxyl radicals and ozone. For a range of methacrylate esters, atmospheric half-lives for the reaction with hydroxyl radicals have been estimated to be between 4.4 and 7.0 hours, with a trend towards shorter half-lives for larger molecules. The reaction with ozone is slower, with an estimated atmospheric half-life of about one day for all esters.

Table 2: General Photodegradation Characteristics of Poly(alkyl methacrylate)s

ParameterObservationSource(s)
Effect of Alkyl Chain Length Light stability decreases with increasing n-alkyl chain length. researchgate.net
Primary Mechanism Chain scission is a major photodegradation mechanism. researchgate.netnist.gov
Atmospheric Half-life (vs. OH radicals) Estimated to be in the range of hours for methacrylate esters, decreasing with molecular weight.
Atmospheric Half-life (vs. Ozone) Estimated to be approximately one day for methacrylate esters.

Hydrolytic Degradation of Ester Linkages

The ester linkage in this compound and its polymer is susceptible to hydrolysis, a process that involves the cleavage of the ester bond by water. The rate of hydrolytic degradation is highly dependent on factors such as pH, temperature, and the chemical environment.

In general, methacrylate esters are known to be more resistant to hydrolysis than their corresponding acrylate (B77674) esters. researchgate.net The hydrolysis of the ester group can be catalyzed by both acids and bases, although base-catalyzed hydrolysis is typically faster. wikipedia.org

Studies on various methacrylate-based hydrogels have shown that the degradation rate increases with increasing pH due to hydroxide-driven ester hydrolysis. nih.gov For example, hydrogels that are stable for weeks at a neutral pH of 7.4 can degrade in a matter of days or even hours at a higher pH of 8.0 or in alkaline solutions. nih.govnih.gov Conversely, at acidic pH values, the rate of hydrolysis is generally much slower. nih.gov

Table 3: Factors Influencing Hydrolytic Degradation of Methacrylate Esters

FactorInfluence on Hydrolysis RateSource(s)
pH Increases significantly with increasing pH (base-catalyzed). nih.govnih.gov
Temperature Higher temperatures generally accelerate the rate of hydrolysis. nih.gov
Polymer Structure Methacrylates are generally more stable than acrylates. researchgate.net
Steric Hindrance Bulky alkyl groups may slow the rate of hydrolysis.N/A
Hydrophobicity Increased hydrophobicity can reduce water uptake and thus hydrolysis.N/A

Thermal Depolymerization and Chemical Recycling

Poly(this compound), like other poly(alkyl methacrylate)s, has the potential to be chemically recycled back to its monomer through thermal depolymerization. This process typically involves heating the polymer in an inert atmosphere to temperatures that induce chain scission and "unzipping" of the polymer back to the monomer, this compound.

For poly(methyl methacrylate) (PMMA), thermal depolymerization is a well-established recycling method, with high yields of the methyl methacrylate monomer being achievable at temperatures between 400°C and 500°C. researchgate.netwikipedia.org The primary degradation mechanism is depolymerization initiated by random chain scission at these elevated temperatures. capes.gov.br

The thermal stability and depolymerization behavior of poly(alkyl methacrylate)s are influenced by the structure of the ester side chain. Studies on poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate) have shown that they exhibit different thermal degradation behaviors. researchgate.net Poly(iso-butyl methacrylate) degrades primarily through depolymerization, similar to PMMA. In contrast, poly(sec-butyl methacrylate) degrades via a combination of depolymerization and de-esterification, where the ester side group is eliminated. researchgate.net This highlights that the specific structure of the alkyl group is a critical factor in determining the degradation pathway and the resulting products.

Given the branched structure of the 4-methylpentyl group, the thermal degradation of its polymer might also involve a combination of depolymerization and side-chain reactions. The temperature required for efficient depolymerization and the yield of the corresponding monomer would need to be determined experimentally. Chemical recycling through pyrolysis offers a promising route to a circular economy for these materials, allowing for the recovery of a high-purity monomer that can be re-polymerized. ugent.be

Table 4: General Parameters for Thermal Depolymerization of Poly(methacrylate)s

PolymerTemperature Range (°C)Primary Product(s)NotesSource(s)
Poly(methyl methacrylate) 400 - 500Methyl methacrylateHigh monomer yields are possible. researchgate.netwikipedia.org
Poly(iso-butyl methacrylate) > 240Iso-butyl methacrylateDegrades primarily by depolymerization. researchgate.net
Poly(sec-butyl methacrylate) > 240sec-Butyl methacrylate, ButeneCombined depolymerization and de-esterification. researchgate.net

Future Research Directions and Emerging Applications

Sustainable Synthesis Routes for 4-Methylpentyl Methacrylate (B99206)

The chemical industry is under increasing pressure to develop greener and more sustainable manufacturing processes. For methacrylate esters, this involves moving away from traditional petrochemical-based feedstocks and hazardous reagents.

Detailed Research Findings: Future research into the synthesis of 4-Methylpentyl methacrylate is geared towards adopting the principles of green chemistry. kharagpurcollege.ac.in A primary area of focus is the development of catalytic processes that offer high selectivity and yield while minimizing waste and energy consumption. azom.com Conventional production of the parent monomer, methyl methacrylate (MMA), often involves the acetone (B3395972) cyanohydrin (ACH) route, which uses highly toxic hydrogen cyanide and produces significant amounts of ammonium (B1175870) bisulfate as a byproduct. rsc.org

More sustainable alternatives are being actively investigated for MMA, and these principles are directly applicable to this compound. rsc.orgresearchgate.net These include:

Bio-based Feedstocks: Research is exploring the use of renewable resources. For instance, methacrylic acid (MAA) can be produced from bio-based feedstocks like isobutanol, lactic acid, or citric acid. rsc.org Subsequently, this compound can be synthesized through the esterification of this bio-derived MAA with 4-methylpentan-1-ol, which can also potentially be sourced from biological pathways.

Enzymatic Catalysis: The use of enzymes, such as lipases, as biocatalysts for esterification reactions represents a significant advancement. embrapa.brmdpi.com Enzymatic synthesis offers high specificity, operates under mild reaction conditions (lower temperature and pressure), reduces the formation of byproducts, and avoids the use of harsh metal catalysts. embrapa.brrug.nl Patents have already described the enzymatic synthesis of various (meth)acrylic esters, indicating a viable route for this compound. google.comgoogleapis.com This method is particularly promising for creating high-purity products for specialized applications.

Catalytic Oxidative Esterification: Another promising green route is the direct oxidative esterification of methacrolein (B123484) with 4-methylpentan-1-ol. This one-step process, often utilizing gold-based nanocatalysts, can provide a more atom-economical pathway to the desired monomer. researchopenworld.comresearchopenworld.com

Novel Polymer Architectures and Advanced Material Design

Detailed Research Findings: Researchers are moving beyond simple homopolymers to create complex architectures that impart unique functionalities. The bulky, hydrophobic 4-methylpentyl side group can be leveraged to influence self-assembly and other macromolecular behaviors.

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are crucial for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures. nih.gov These methods would allow for the creation of well-defined block copolymers, star polymers, and polymer brushes incorporating this compound.

Advanced Block Copolymers: Anionic polymerization and group transfer polymerization (GTP) are powerful techniques for creating well-defined block copolymers containing methacrylate segments. uni-bayreuth.de By polymerizing this compound with other monomers (e.g., hydrophilic or stimuli-responsive monomers), researchers can design amphiphilic block copolymers that self-assemble in solution to form micelles, vesicles, or other nanostructures. These structures are foundational for applications in drug delivery and nanotechnology.

Polymerization-Induced Self-Assembly (PISA): PISA is an efficient method for producing block copolymer nanoparticles of various morphologies. researchmap.jp A PISA formulation using this compound as the core-forming block could be developed to create bespoke nanoparticles directly in solution, a highly sought-after technique for creating materials for coatings and biomedical applications.

Polymerization TechniquePotential Architecture with this compoundKey Advantages
Controlled Radical Polymerization (e.g., RAFT) Block Copolymers, Star Polymers, Gradient CopolymersExcellent control over molecular weight and structure; compatible with a wide range of monomers.
Group Transfer Polymerization (GTP) Well-defined homopolymers and block copolymers. uni-bayreuth.deProduces polymers with a narrow molecular weight distribution. uni-bayreuth.de
Polymerization-Induced Self-Assembly (PISA) Core-shell nanoparticles (micelles, worms, vesicles). researchmap.jpAllows for the efficient, one-pot synthesis of nanoparticles at high concentrations. researchmap.jp

Emerging Specialized Material Applications (e.g., optical devices, sensors, coatings)

The unique combination of a methacrylate backbone and a branched alkyl side chain gives poly(this compound) properties that are advantageous for several specialized applications.

Detailed Research Findings: The polymer derived from this compound is expected to have high optical clarity, good durability, and significant hydrophobicity, making it a candidate for various advanced materials.

Optical Devices: Poly(methyl methacrylate) (PMMA) is renowned for its use in optical applications due to its excellent light transmission and clarity. researchopenworld.comresearchopenworld.com The incorporation of the 4-methylpentyl group is expected to modify the refractive index and enhance the hydrophobicity of the polymer, which could be beneficial for applications such as specialty lenses, optical fibers, and anti-reflective or water-repellent optical coatings.

Sensors: Polymers are often used as matrices to immobilize sensing molecules. For instance, PMMA has been used in the fabrication of sensors for detecting heavy metals. nih.gov The properties of poly(this compound) could be leveraged in the development of chemical sensors where the polymer matrix plays a role in analyte preconcentration or signal transduction. Patents have disclosed the use of various methacrylates in hydrogels for sensor electrodes and in printable oxygen-sensing compositions. jst.go.jpgoogle.comgoogle.com

Advanced Coatings: The hydrophobicity imparted by the 4-methylpentyl group makes its polymers attractive for formulating protective and functional coatings. These could include anti-fouling coatings for marine applications, where preventing the adhesion of organisms is critical. jst.go.jp Additionally, its durability and resistance to weathering would be advantageous for high-performance paints and sealants.

Advanced Analytical Techniques for In-situ Polymerization Monitoring

To optimize polymerization processes and ensure the desired polymer architecture, it is crucial to monitor the reaction in real-time. Advanced analytical techniques provide a window into the reaction vessel, offering insights into kinetics, monomer conversion, and the evolution of polymer structures.

Detailed Research Findings: Several non-invasive techniques are being adapted for the in-situ monitoring of methacrylate polymerizations.

NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of polymerization reactions. numberanalytics.com It can provide detailed kinetic analysis by tracking the disappearance of monomer signals and the appearance of polymer signals. rsc.orgacs.org Time-domain NMR (TD-NMR) is particularly sensitive to changes in molecular mobility, allowing researchers to follow the transition from liquid monomer to solid polymer. nih.govresearchgate.net

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is another widely used technique for monitoring polymerization. rockymountainlabs.comintertek.com By tracking the characteristic absorption bands of the monomer's double bond, one can quantify the monomer conversion in real-time. azom.comspecificpolymers.com This method is robust and can be applied to a variety of reaction conditions.

Small-Angle X-ray Scattering (SAXS): When polymerization leads to the formation of nanostructures, as in PISA, SAXS is an invaluable tool. researchmap.jp Time-resolved SAXS measurements can follow the evolution of nanoparticle size, shape, and internal structure as the polymerization proceeds. researchmap.jp

Analytical TechniqueInformation ObtainedSuitability for this compound Polymerization
In-situ NMR Monomer conversion, reaction kinetics, structural changes. numberanalytics.comacs.orgHigh; provides detailed molecular-level information.
In-situ FTIR Monomer conversion, identification of functional groups, reaction kinetics. rockymountainlabs.comspecificpolymers.comHigh; excellent for tracking the disappearance of the C=C double bond.
In-situ SAXS Formation and evolution of nanoscale structures (e.g., micelles, vesicles). researchmap.jpHigh; particularly for advanced techniques like PISA.
Rheometry Changes in viscosity and viscoelastic properties (e.g., gelation point). researchmap.jpHigh; often used in conjunction with SAXS to monitor physical property changes.

Integration with Smart Materials and Responsive Systems

Smart materials, or stimuli-responsive polymers, are a frontier in materials science, capable of changing their properties in response to external triggers like temperature, pH, or light. rsc.orgsci-hub.se this compound can be a valuable component in the design of these advanced systems.

Detailed Research Findings: The hydrophobic and bulky nature of the 4-methylpentyl side chain can be used to tune the response of smart polymer systems.

Temperature-Responsive Systems: By copolymerizing this compound with a temperature-responsive monomer like N-isopropylacrylamide (NIPAm), it is possible to create polymers that exhibit a Lower Critical Solution Temperature (LCST). mdpi.com The hydrophobic 4-methylpentyl units would influence the precise temperature at which the polymer transitions from soluble to insoluble, allowing for fine-tuning of the material's response for applications like thermally-triggered drug delivery or smart surfaces. mdpi.comresearchgate.net

pH-Responsive Systems: Copolymers of this compound with acidic or basic monomers (e.g., methacrylic acid or N,N-dimethylaminoethyl methacrylate) would exhibit pH-responsive behavior. nih.govsigmaaldrich.comjapsonline.com The 4-methylpentyl groups would modulate the hydrophobic-hydrophilic balance of the polymer chains as the pH changes, influencing self-assembly into structures like micelles or vesicles that can encapsulate and release active molecules in response to a specific pH trigger. rsc.orgnih.gov

Multi-Responsive Materials: Combining different types of responsive monomers within the same polymer architecture can lead to materials that react to multiple stimuli. japsonline.comnih.gov For example, a terpolymer containing this compound, a pH-responsive monomer, and a temperature-responsive monomer could be designed for complex environmental sensing or sophisticated delivery systems that require multiple triggers for activation. core.ac.uk

The integration of this compound into these systems allows for the precise engineering of the material's responsiveness, opening doors to applications in biomedicine, soft robotics, and adaptive coatings. epo.orggoogleapis.comresearchgate.net

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